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For Researchers, Scientists, and Drug Development Professionals

Introduction
Odevixibat is a potent, selective, and minimally absorbed inhibitor of the ileal bile acid

transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or

SLC10A2). By blocking the reabsorption of bile acids in the terminal ileum, Odevixibat disrupts

the enterohepatic circulation, leading to increased fecal excretion of bile acids and a reduction

in serum bile acid levels. This mechanism of action makes it a valuable therapeutic agent for

cholestatic liver diseases. Odevixibat-d5, a deuterated version of the molecule, is a critical tool

for in vitro and bioanalytical assays, often used as an internal standard in mass spectrometry-

based quantification.

These application notes provide detailed protocols for cell-based assays to determine the

inhibitory activity of Odevixibat-d5 on the IBAT transporter. The protocols are designed for

researchers in drug discovery and development to assess the potency and mechanism of IBAT

inhibitors.

Data Presentation
The inhibitory activity of Odevixibat on the IBAT transporter has been quantified in various cell-

based systems. The following table summarizes key quantitative data from published studies.
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Parameter Value Cell Line Substrate Reference

IC₅₀ 0.16 nM Not Specified Glycocholic acid [1]

IC₅₀ 22–41 nM Not Specified Not Specified [2]

Kᵢ 2.5 µM Caco-2 Glycocholic acid [3]

Vₘₐₓ
1.9 pmol/min/mg

protein
Caco-2 Glycocholic acid [3]

Kₘ 18.2 µM Caco-2 Glycocholic acid [3]

Signaling Pathway and Mechanism of Action
The diagram below illustrates the enterohepatic circulation of bile acids and the mechanism of

action of Odevixibat. In a normal physiological state, bile acids are synthesized in the liver,

secreted into the intestine to aid in digestion, and subsequently reabsorbed in the terminal

ileum via the IBAT transporter, returning to the liver. Odevixibat selectively blocks this

transporter, interrupting the recirculation and promoting the elimination of bile acids.

Caption: Mechanism of Odevixibat-d5 Inhibition of IBAT.

Experimental Protocols
Two detailed protocols for assessing the inhibitory effect of Odevixibat-d5 on IBAT are

provided below. The first utilizes a stably transfected CHO cell line expressing human IBAT and

a non-radioactive deuterated substrate. The second employs the Caco-2 cell line, which

endogenously expresses IBAT.

Protocol 1: IBAT Inhibition Assay in CHO-hIBAT Cells
using a Non-Radioactive Substrate
This protocol describes a method to determine the IC₅₀ of Odevixibat-d5 by measuring the

uptake of a deuterated bile acid analogue, Taurocholic acid-d4, in Chinese Hamster Ovary

(CHO) cells stably transfected with the human IBAT (SLC10A2) gene.

Experimental Workflow Diagram
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Experimental Workflow

1. Seed CHO-hIBAT cells
in 96-well plates

2. Incubate for 24-48h
to form monolayer

3. Pre-incubate with
Odevixibat-d5

4. Add Taurocholic acid-d4
(Substrate)

5. Terminate uptake
and lyse cells

6. Analyze intracellular
Taurocholic acid-d4

by LC-MS/MS
7. Determine IC50 value

Click to download full resolution via product page

Caption: Workflow for IBAT Inhibition Assay.

Materials and Reagents:

CHO cells stably expressing human IBAT (CHO-hIBAT)

Cell culture medium (e.g., Ham's F-12, 10% FBS, appropriate selection antibiotic)

Odevixibat-d5

Taurocholic acid-d4 (probe substrate)

Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer

Cell lysis buffer (e.g., RIPA buffer)

96-well cell culture plates

LC-MS/MS system

Procedure:

Cell Seeding:

Culture CHO-hIBAT cells according to standard protocols.

Seed the cells in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well.
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Incubate for 24-48 hours at 37°C and 5% CO₂ to allow for the formation of a confluent

monolayer.

Assay Preparation:

Prepare a stock solution of Odevixibat-d5 in a suitable solvent (e.g., DMSO).

Prepare serial dilutions of Odevixibat-d5 in transport buffer to achieve the desired final

concentrations for the inhibition curve.

Prepare a working solution of Taurocholic acid-d4 in transport buffer. The final

concentration should be close to its Kₘ value for IBAT, if known.

Inhibition Assay:

Aspirate the culture medium from the wells and wash the cell monolayer once with pre-

warmed transport buffer.

Add the Odevixibat-d5 dilutions to the respective wells and pre-incubate for 10-15

minutes at 37°C. Include a vehicle control (buffer with DMSO).

Initiate the uptake by adding the Taurocholic acid-d4 working solution to all wells.

Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. This time should be within

the linear range of uptake.

Termination and Lysis:

Terminate the uptake by rapidly aspirating the solution and washing the cells three times

with ice-cold transport buffer.

Lyse the cells by adding a suitable cell lysis buffer to each well and incubating on ice for

15-20 minutes.

Sample Analysis:

Collect the cell lysates and centrifuge to pellet cell debris.
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Analyze the supernatant for the concentration of intracellular Taurocholic acid-d4 using a

validated LC-MS/MS method.

Data Analysis:

Normalize the uptake of Taurocholic acid-d4 to the protein concentration in each well.

Plot the percentage of inhibition against the logarithm of the Odevixibat-d5 concentration.

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 2: IBAT Inhibition Assay in Caco-2 Cells
This protocol is adapted from a study that characterized the inhibition of glycocholic acid

transport by Odevixibat in Caco-2 cells, which endogenously express IBAT.[3] This assay is

suitable for determining kinetic parameters such as Kᵢ, Vₘₐₓ, and Kₘ.

Materials and Reagents:

Caco-2 cells

Cell culture medium (e.g., DMEM, 10% FBS, non-essential amino acids)

Odevixibat-d5

Glycocholic acid (substrate)

Radiolabeled glycocholic acid (e.g., [³H]glycocholic acid) or a deuterated standard for LC-

MS/MS analysis

Transport buffer (e.g., HBSS)

Scintillation cocktail (for radiolabeled substrate)

24-well Transwell inserts

Procedure:

Cell Culture on Transwells:
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Seed Caco-2 cells on 24-well Transwell inserts at a high density (e.g., 1 x 10⁵ cells/cm²).

Culture the cells for 18-21 days to allow for differentiation and formation of a polarized

monolayer with tight junctions. Change the medium every 2-3 days.

Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance

(TEER).

Transport and Inhibition Assay:

Wash the Caco-2 monolayers with pre-warmed transport buffer.

To determine the Kᵢ of Odevixibat-d5, perform the transport assay with varying

concentrations of glycocholic acid in the presence of a fixed concentration of Odevixibat-
d5.

Add the substrate (and inhibitor) solution to the apical side of the Transwell insert.

Incubate for a defined period at 37°C.

Collect samples from the basolateral side at different time points to determine the rate of

transport.

Sample Analysis:

If using a radiolabeled substrate, add the collected samples to a scintillation cocktail and

measure the radioactivity using a scintillation counter.

If using a non-radiolabeled substrate, quantify the concentration of glycocholic acid using

a validated LC-MS/MS method.

Data Analysis:

Calculate the rate of transport for each substrate concentration, with and without the

inhibitor.

Determine the kinetic parameters (Vₘₐₓ and Kₘ) by fitting the data to the Michaelis-

Menten equation.
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Calculate the Kᵢ value using appropriate enzyme inhibition models (e.g., competitive, non-

competitive, or mixed-type inhibition) by analyzing the changes in Vₘₐₓ and Kₘ in the

presence of Odevixibat-d5.

Conclusion
The provided protocols offer robust methods for characterizing the inhibitory activity of

Odevixibat-d5 on the IBAT transporter in a cell-based setting. The choice between a

transfected cell line and an endogenously expressing cell line will depend on the specific

research question, throughput requirements, and available resources. These assays are

essential tools for the preclinical evaluation of IBAT inhibitors and for elucidating their

mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. HEK293T Cell Line: Unlocking the Potential in Transfection Studies [cytion.com]

2. bioivt.com [bioivt.com]

3. Establishment of a stable CHO cell line with high level expression of recombinant porcine
IFN-β - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Odevixibat-d5 IBAT
Inhibition Cell-Based Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12366386#cell-based-assay-protocols-for-odevixibat-
d5-ibat-inhibition]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b12366386?utm_src=pdf-body
https://www.benchchem.com/product/b12366386?utm_src=pdf-body
https://www.benchchem.com/product/b12366386?utm_src=pdf-custom-synthesis
https://www.cytion.com/Knowledge-Hub/Cell-Line-Insights/HEK293T-Cell-Line-Unlocking-the-Potential-in-Transfection-Studies/
https://bioivt.com/asbt-transporter-assay
https://pmc.ncbi.nlm.nih.gov/articles/PMC7128424/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7128424/
https://www.benchchem.com/product/b12366386#cell-based-assay-protocols-for-odevixibat-d5-ibat-inhibition
https://www.benchchem.com/product/b12366386#cell-based-assay-protocols-for-odevixibat-d5-ibat-inhibition
https://www.benchchem.com/product/b12366386#cell-based-assay-protocols-for-odevixibat-d5-ibat-inhibition
https://www.benchchem.com/product/b12366386#cell-based-assay-protocols-for-odevixibat-d5-ibat-inhibition
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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